molecular formula C15H31NO B14669471 4-Undecylmorpholine CAS No. 46843-82-7

4-Undecylmorpholine

Cat. No.: B14669471
CAS No.: 46843-82-7
M. Wt: 241.41 g/mol
InChI Key: LIQBMPCOZRQPQX-UHFFFAOYSA-N
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Description

4-Undecylmorpholine is an organic compound with the molecular formula C15H31NO . It belongs to the class of morpholine derivatives, which are characterized by a morpholine ring substituted with various alkyl groups. This compound is notable for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Undecylmorpholine can be synthesized through the reaction of morpholine with undecyl halides under basic conditions. The reaction typically involves the nucleophilic substitution of the halide by the morpholine nitrogen. The general reaction scheme is as follows:

Morpholine+Undecyl HalideThis compound+Halide Ion\text{Morpholine} + \text{Undecyl Halide} \rightarrow \text{this compound} + \text{Halide Ion} Morpholine+Undecyl Halide→this compound+Halide Ion

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where morpholine and undecyl halides are combined in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Undecylmorpholine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Undecylmorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-undecylmorpholine is primarily related to its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery and membrane studies.

Comparison with Similar Compounds

    Morpholine: The parent compound, which lacks the undecyl group.

    4-Decylmorpholine: Similar structure but with a shorter alkyl chain.

    4-Dodecylmorpholine: Similar structure but with a longer alkyl chain.

Uniqueness: 4-Undecylmorpholine is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes.

Properties

CAS No.

46843-82-7

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

4-undecylmorpholine

InChI

InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17-15-13-16/h2-15H2,1H3

InChI Key

LIQBMPCOZRQPQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1CCOCC1

Origin of Product

United States

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